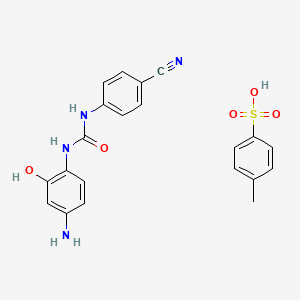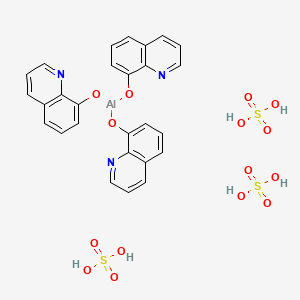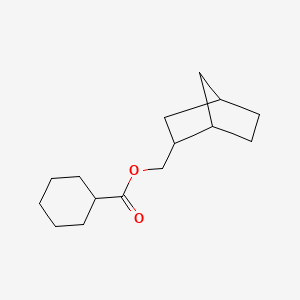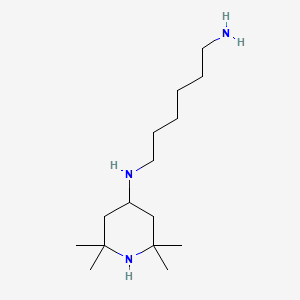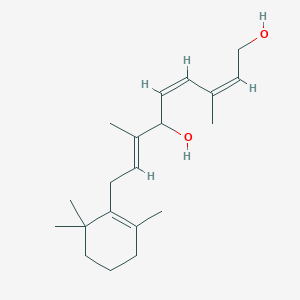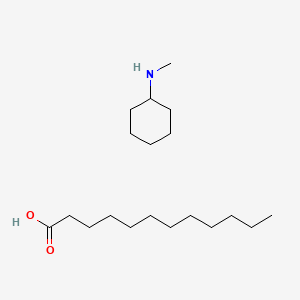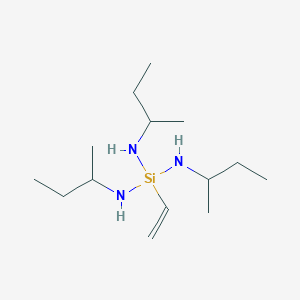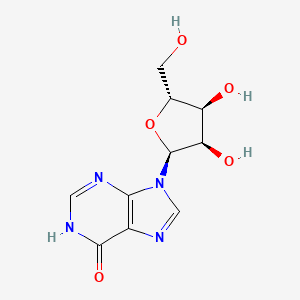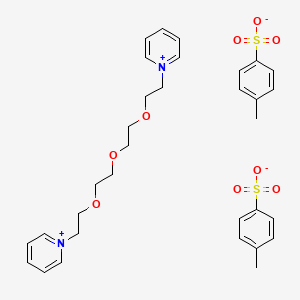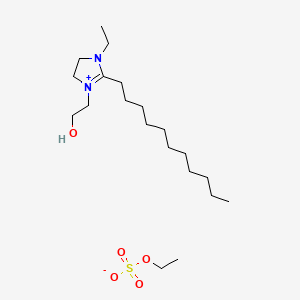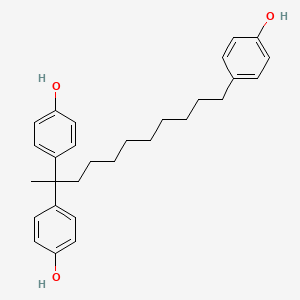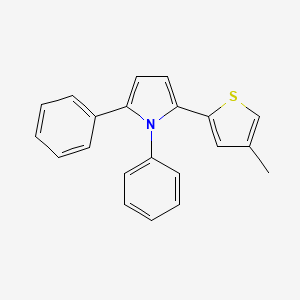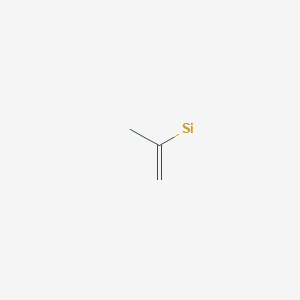
Silane, (1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1-methylethenyl)-, also known as vinylsilane, is an organosilicon compound with the chemical formula C3H6Si. This compound is characterized by the presence of a silicon atom bonded to a vinyl group (1-methylethenyl) and hydrogen atoms. Silane, (1-methylethenyl)- is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Silane, (1-methylethenyl)- can be synthesized through several methods. One common method involves the reaction of acetone with chlorotrimethylsilane in the presence of triethylamine . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of sodium iodide in acetonitrile. The mixture is then stirred and warmed to 35°C, resulting in the formation of the desired product.
Another method involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane through a “click” reaction between the -SH and -C=C- groups . This method is particularly useful for obtaining hydroxyl group-terminated silane.
Industrial Production Methods
Industrial production of silane, (1-methylethenyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Silane, (1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Silane, (1-methylethenyl)- can act as a hydride donor in reduction reactions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as tris(trimethylsilyl)silane are often used as reducing agents.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Silane, (1-methylethenyl)- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings due to its ability to improve adhesion and durability
作用機序
The mechanism of action of silane, (1-methylethenyl)- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The vinyl group allows for various chemical modifications, while the silicon atom provides stability and reactivity. The compound can act as a radical H-donor or hydride donor, facilitating reduction reactions and enhancing the properties of composite materials .
類似化合物との比較
Silane, (1-methylethenyl)- is unique compared to other silanes due to its vinyl group, which imparts distinct reactivity and versatility. Similar compounds include:
Chlorotrimethylsilane: Used in similar synthetic applications but lacks the vinyl group.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Phenylsilane: Contains a phenyl group instead of a vinyl group, leading to different reactivity.
These compounds share some common applications but differ in their specific chemical properties and reactivity, making silane, (1-methylethenyl)- a unique and valuable compound in various fields.
特性
CAS番号 |
18191-61-2 |
|---|---|
分子式 |
C3H5Si |
分子量 |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-3(2)4/h1H2,2H3 |
InChIキー |
HMBKICCOYFZVPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


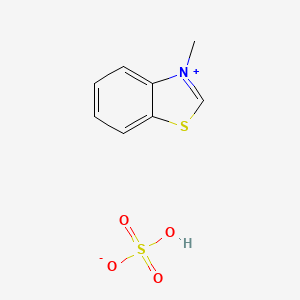
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
